4,6-Dinitro-2(3H)-benzoxazolone
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Overview
Description
4,6-Dinitro-2(3H)-benzoxazolone is a heterocyclic compound that belongs to the benzoxazole family It is characterized by the presence of two nitro groups at the 4 and 6 positions and a benzoxazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dinitro-2(3H)-benzoxazolone typically involves the nitration of benzoxazolone derivatives. One common method is the nitration of 2-aminophenol with nitric acid, followed by cyclization to form the benzoxazolone ring. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dinitro-2(3H)-benzoxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazolones.
Scientific Research Applications
4,6-Dinitro-2(3H)-benzoxazolone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-Dinitro-2(3H)-benzoxazolone involves its interaction with cellular targets, leading to various biological effects. The nitro groups play a crucial role in its reactivity, allowing it to interact with nucleophiles and other reactive species. The compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dinitro-2-ethoxypyridine
- 4,6-Dinitro-2-nitroso-benzyl alcohol
- 5,7-Dichloro-4,6-dinitro-2,1,3-oxadiazole-1-oxide
Uniqueness
4,6-Dinitro-2(3H)-benzoxazolone is unique due to its specific substitution pattern and the presence of the benzoxazolone core. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
CAS No. |
32418-09-0 |
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Molecular Formula |
C7H3N3O6 |
Molecular Weight |
225.12 g/mol |
IUPAC Name |
4,6-dinitro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H3N3O6/c11-7-8-6-4(10(14)15)1-3(9(12)13)2-5(6)16-7/h1-2H,(H,8,11) |
InChI Key |
WOYSNBCUACAGHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
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